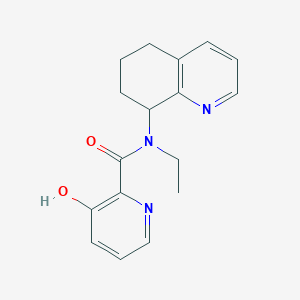![molecular formula C16H16N4O3S B7631558 N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide, also known as PMSF, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases and is widely used in biochemical and physiological studies.
Mechanism of Action
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide inhibits serine proteases by forming a covalent bond with the active site serine residue of the protease. This covalent bond prevents the protease from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide can inhibit the activity of proteases in a variety of cell types, including platelets, endothelial cells, and smooth muscle cells. N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has also been shown to inhibit the activation of blood coagulation factors, such as factor XII and factor XI.
Advantages and Limitations for Lab Experiments
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has several advantages as a serine protease inhibitor. It is highly specific for serine proteases and does not inhibit other classes of proteases. N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is also stable in solution and can be stored at room temperature for extended periods of time. However, N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has some limitations. It is not effective against all serine proteases, and its activity can be affected by pH and temperature.
Future Directions
There are several potential future directions for research on N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide. One area of interest is the development of more potent and specific inhibitors of serine proteases. Another area of interest is the investigation of the role of serine proteases in disease processes, such as cancer and inflammation. Additionally, the use of N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide as a tool for studying protein-protein interactions and post-translational modifications is an area of ongoing research.
Conclusion:
In conclusion, N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is a widely used serine protease inhibitor that has a number of biochemical and physiological effects. It is highly specific for serine proteases and is stable in solution. While N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide has some limitations, it has several advantages as a research tool. Ongoing research on N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is likely to yield new insights into the role of serine proteases in health and disease.
Synthesis Methods
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is synthesized by reacting 6-amino-3-pyridinesulfonamide with N-methyl-N-(phenylmethyl)amine in the presence of an oxidizing agent. The reaction yields N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide as a white crystalline solid with a melting point of 98-100°C.
Scientific Research Applications
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit trypsin, chymotrypsin, and thrombin in biochemical and physiological studies. N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide is also used to inhibit proteases in cell lysates and tissue extracts, allowing for the isolation and analysis of specific proteins.
properties
IUPAC Name |
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-17-24(21,22)14-7-8-16(19-11-14)18-10-13-9-15(23-20-13)12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHBJULHLIOVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631475.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![6-[2-hydroxypropyl(methyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631496.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)
![5-bromo-4-methoxy-N-[1-(2H-tetrazol-5-yl)cyclopropyl]thiophene-2-carboxamide](/img/structure/B7631509.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-[4-[(2-methylfuran-3-yl)sulfonylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7631538.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)
![3-(4-Cyclohexylbutan-2-yl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631572.png)
![2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7631585.png)
![2-cyclobutyloxy-N-[2-(dimethylamino)pyridin-3-yl]-N-methylpyridine-4-carboxamide](/img/structure/B7631599.png)